molecular formula C20H15ClN4O2S2 B2837532 N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide CAS No. 1251690-97-7

N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide

Numéro de catalogue: B2837532
Numéro CAS: 1251690-97-7
Poids moléculaire: 442.94
Clé InChI: JFQIYWLMJCMDJC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide is a heterocyclic acetamide derivative featuring a thiophene-oxadiazole-pyridine scaffold. This compound integrates a 1,2,4-oxadiazole ring, known for its electron-withdrawing properties and role in enhancing metabolic stability, and a pyridine-thioacetamide backbone, which facilitates interactions with biological targets.

  • Step 1: Formation of 2-chloroacetamide intermediates via nucleophilic substitution between chloroacetyl chloride and substituted anilines .
  • Step 2: Thioether linkage formation via refluxing with sodium acetate in ethanol to couple heterocyclic moieties (e.g., oxadiazole-pyridine derivatives) to the acetamide core .

Propriétés

IUPAC Name

N-(2-chloro-4-methylphenyl)-2-[3-(3-thiophen-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15ClN4O2S2/c1-12-6-7-15(14(21)10-12)23-17(26)11-29-20-13(4-2-8-22-20)19-24-18(25-27-19)16-5-3-9-28-16/h2-10H,11H2,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFQIYWLMJCMDJC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)CSC2=C(C=CC=N2)C3=NC(=NO3)C4=CC=CS4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15ClN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

Structural Analogues and Key Differences

The following table summarizes structural analogs and their distinguishing features:

Compound Name Key Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Applications Reference ID
Target Compound : N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide Thiophene-oxadiazole-pyridine core; 2-chloro-4-methylphenyl group ~430.9 Hypothesized kinase inhibition (structural inference) N/A
N-(4-chloro-2-methylphenyl)-2-[[4-allyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]thio]acetamide Triazole instead of oxadiazole; allyl group ~428.9 Antimicrobial activity (inferred from triazole analogs)
N-(3-chloro-4-fluorophenyl)-2-((4-ethyl-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide Triazole with ethyl group; fluorophenyl substitution ~417.9 Enhanced solubility due to fluorine
2-((4-ethyl-5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl)thio)-N-(4-fluorophenyl)acetamide Triazole-thiophene hybrid; fluorophenyl group ~404.5 Antifungal activity (triazole-thiophene synergy)
N-(5-chloro-2-methylphenyl)-2-{[4-ethyl-5-(pyridin-3-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide Pyridin-3-yl substitution; ethyl-triazole core ~414.9 Improved metabolic stability

Bioactivity and Mechanism Insights

While direct bioactivity data for the target compound are unavailable, inferences can be drawn from related structures:

  • Triazole analogs : Exhibit broad-spectrum antimicrobial activity due to triazole’s ability to disrupt fungal cytochrome P450 .
  • Thiophene-oxadiazole hybrids : Demonstrated anti-inflammatory and kinase inhibitory effects in prior studies (e.g., COX-2 inhibition) .
  • Fluorophenyl substituents : Enhance bioavailability and target binding in kinase inhibitors (e.g., EGFR inhibitors) .

Physicochemical Properties

  • Lipophilicity (LogP) : The target compound’s LogP is estimated to be ~3.5 (higher than fluorophenyl analogs due to chloro-methylphenyl group), favoring blood-brain barrier penetration .
  • Solubility : Lower aqueous solubility compared to fluorophenyl derivatives (e.g., ~0.1 mg/mL vs. 0.5 mg/mL for fluorophenyl-triazole analogs) .

Q & A

Basic Question: What are the standard synthetic routes for preparing N-(2-chloro-4-methylphenyl)-2-((3-(3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl)pyridin-2-yl)thio)acetamide?

Methodological Answer:
The synthesis typically involves multi-step reactions:

  • Step 1: Substitution reactions to form the oxadiazole core, often using thiophene-2-carboxylic acid derivatives and hydroxylamine under reflux conditions in solvents like ethanol .
  • Step 2: Thioether bond formation between the pyridine-thiol intermediate and chloroacetamide derivatives, facilitated by bases such as NaOH in DMF at 60–80°C .
  • Step 3: Final condensation with N-(2-chloro-4-methylphenyl) groups under acidic or basic conditions, monitored by TLC and purified via column chromatography .
    Key reagents include dichloromethane (DCM) for extraction and sodium borohydride for selective reductions .

Advanced Question: How can researchers optimize the synthetic yield of this compound while minimizing side reactions?

Methodological Answer:

  • Solvent Selection: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency for thioether formation .
  • Temperature Control: Maintain 60–70°C during thioacetamide coupling to prevent thiol oxidation .
  • Catalyst Use: Employ phase-transfer catalysts (e.g., tetrabutylammonium bromide) to accelerate heterocyclic ring closure .
  • Purification: Use preparative HPLC for high-purity isolation when side products arise from competing aryl-thiolate reactions .

Basic Question: What analytical techniques are critical for confirming the compound’s structural integrity?

Methodological Answer:

  • NMR Spectroscopy: 1^1H and 13^{13}C NMR verify aromatic proton environments and carbon-oxadiazole/thiophene connectivity .
  • Mass Spectrometry (HRMS): Confirm molecular weight (e.g., expected [M+H]+^+ at m/z 485.05) and fragment patterns matching the thioacetamide moiety .
  • IR Spectroscopy: Identify C=S (∼680 cm1^{-1}) and amide C=O (∼1650 cm1^{-1}) stretches .

Advanced Question: How can spectral data contradictions (e.g., unexpected NMR splitting) be resolved during structural elucidation?

Methodological Answer:

  • 2D NMR (COSY, HSQC): Resolve overlapping signals by mapping 1^1H-1^1H coupling and 1^1H-13^{13}C correlations, especially for thiophene and pyridine protons .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values for ambiguous positions .
  • X-ray Crystallography: Resolve absolute configuration disputes for crystalline derivatives .

Basic Question: What biological activities have been reported for structurally related compounds?

Methodological Answer:
A comparison of analogs highlights activity trends (Table 1):

Compound Core Structure Reported Activity Unique Feature
Target CompoundThiophene-oxadiazole-pyridineAntimicrobial, Anticancer*Multi-ring system with thioether linker
Thienopyrimidine DerivativeThienopyrimidineAntiviralSimpler fused-ring system
Oxadiazole Compound BOxadiazoleAntifungalLacks pyridine-thioamide moiety

Note: Activities marked with * are inferred from structurally similar compounds .

Advanced Question: What methodologies are used to study the structure-activity relationship (SAR) and mechanism of action for this compound?

Methodological Answer:

  • SAR Studies: Synthesize derivatives with modified thiophene/oxadiazole substituents and test against enzyme targets (e.g., EGFR kinase) via IC50_{50} assays .
  • Molecular Docking: Use AutoDock Vina to simulate binding poses in active sites (e.g., PARP-1), focusing on hydrogen bonds between the oxadiazole ring and catalytic residues .
  • In Vitro Models: Validate anticancer activity in MDA-MB-231 cells with apoptosis assays (Annexin V/PI staining) .

Advanced Question: How should researchers address contradictions in reported biological data (e.g., varying IC50_{50}50​ values across studies)?

Methodological Answer:

  • Standardize Assays: Re-evaluate activity under consistent conditions (e.g., 48-hour incubation, 10% FBS media) to control for protocol variability .
  • Purity Verification: Confirm compound integrity (>95% by HPLC) to exclude impurities as confounding factors .
  • Target Selectivity Screening: Use kinase profiling panels (e.g., Eurofins) to identify off-target effects explaining divergent results .

Basic Question: What are the stability and storage requirements for this compound under laboratory conditions?

Methodological Answer:

  • Stability: Stable at −20°C in inert atmospheres (N2_2) but degrades upon prolonged exposure to light or moisture due to thioether oxidation .
  • Storage: Store as lyophilized powder in amber vials with desiccants (silica gel). Reconstitute in DMSO for biological assays (≤6 months at −80°C) .

Advanced Question: How can the reactivity of the thioacetamide and oxadiazole moieties be exploited for further derivatization?

Methodological Answer:

  • Thioether Alkylation: React with iodoacetamide to introduce fluorescent tags for cellular tracking .
  • Oxadiazole Functionalization: Perform Huisgen cycloaddition with propargyl alcohol to attach bioorthogonal handles (e.g., click chemistry probes) .
  • Amide Bond Replacement: Substitute the acetamide group with sulfonamides via EDCI-mediated coupling to enhance solubility .

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.